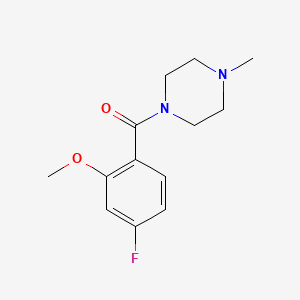

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Description

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a 4-fluoro-2-methoxyphenyl group linked to a 4-methylpiperazine moiety via a ketone bridge.

Propriétés

IUPAC Name |

(4-fluoro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)13(17)11-4-3-10(14)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXABPEMDKIKZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde and 4-methylpiperazine.

Condensation Reaction: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde reacts with the amine group of 4-methylpiperazine under acidic or basic conditions to form an imine intermediate.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Des Réactions Chimiques

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the methanone group to a methanol group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Applications De Recherche Scientifique

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and similar derivatives:

Key Observations:

Activité Biologique

(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a piperazine moiety. The chemical formula is CHFNO, with a molecular weight of 234.28 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone exhibit significant anticancer properties. For instance, a series of piperazine derivatives were evaluated for their ability to inhibit cancer cell proliferation. The compound demonstrated IC values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 3.8 |

| HeLa (Cervical) | 4.5 |

The mechanism by which (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone exerts its anticancer effects involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Studies have shown that the compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects. Research indicates that it may act as an antagonist at various neurotransmitter receptors, including serotonin and dopamine receptors, which could potentially lead to applications in treating neurological disorders.

Case Study: Anxiety and Depression Models

A study conducted on animal models demonstrated that administration of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone resulted in significant reductions in anxiety-like behaviors. The compound was tested using the elevated plus maze and forced swim tests, showing promise as an anxiolytic agent.

Safety and Toxicity

Toxicological assessments have been performed to evaluate the safety profile of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.